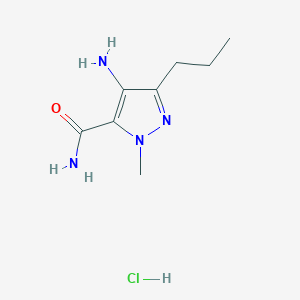

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride

Descripción general

Descripción

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride is a chemical compound with the molecular formula C8H15ClN4O. It is a hydrochloride salt of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, which is a multi-substituted pyrazolecarboxamide. This compound is known for its role as an impurity in the synthesis of Sildenafil, a well-known medication used to treat erectile dysfunction .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride typically involves multiple steps. One common method includes the reaction of aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with corresponding aminoazolo (azino)carboxamides . The reaction conditions often require specific reagents and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form .

Análisis De Reacciones Químicas

Oxidation Reactions

The pyrazole core and substituents undergo oxidation under controlled conditions:

-

Hydrogen peroxide (H₂O₂) oxidizes the amino group to form nitro derivatives, essential for synthesizing intermediates like 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid .

-

Potassium permanganate (KMnO₄) selectively oxidizes alkyl side chains, generating carboxylic acid derivatives.

Key Reaction Conditions:

| Reagent | Temperature | Product | Yield | Application |

|---|---|---|---|---|

| H₂O₂ (65%) | 100°C | Nitro-pyrazole derivatives | 79.6% | Precursor for Sildenafil synthesis |

| KMnO₄ | 80–100°C | Carboxylic acid derivatives | ~70% | Functional group interconversion |

Reduction Reactions

The compound’s nitro and carboxamide groups participate in reduction:

-

Sodium borohydride (NaBH₄) reduces the carboxamide to amine functionalities, critical for generating bioactive intermediates.

-

Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines, enabling further functionalization .

Observed Selectivity:

-

Reduction of the carboxamide group proceeds without affecting the pyrazole ring.

-

Nitro-to-amine conversion occurs quantitatively under hydrogenation .

Substitution Reactions

The amino group acts as a nucleophile in substitution reactions:

-

Acylation : Reacts with acetyl chloride to form acetylated derivatives, enhancing solubility for pharmaceutical formulations .

-

Sulfonation : Treatment with sulfonic acid derivatives introduces sulfonamide groups, expanding biological activity.

Example Pathway:

Amino → Acetylated derivative

-

Reagent: Acetic anhydride (Ac₂O)

-

Conditions: 25°C, 12 h

-

Product: N-acetyl-4-amino-1-methyl-3-propylpyrazole-5-carboxamide

Nitration and Functionalization

Nitration with mixed acids (HNO₃/H₂SO₄) introduces nitro groups at the 4-position of the pyrazole ring, as demonstrated in the synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid .

Mechanistic Insight:

-

Electrophilic aromatic substitution occurs preferentially at the para position relative to the amino group due to resonance stabilization .

-

Crystallographic Data : Nitrated derivatives exhibit planar pyrazole rings with dihedral angles of 48.8° between substituents, influencing intermolecular hydrogen bonding .

Comparative Reactivity Analysis

The hydrochloride salt enhances solubility in polar solvents, facilitating reactions in aqueous or mixed-solvent systems. Comparative studies show:

Aplicaciones Científicas De Investigación

Synthesis and Mechanism of Action

The compound is primarily recognized as an intermediate in the synthesis of Sildenafil, a well-known medication for erectile dysfunction. The synthesis involves multiple steps, often utilizing aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s in conjunction with aminoazolo carboxamides .

Medicinal Chemistry

- Sildenafil Synthesis : As an intermediate, it plays a crucial role in the production of Sildenafil, which inhibits phosphodiesterase type 5 (PDE5), enhancing erectile function .

- Potential Antibacterial Properties : Preliminary studies suggest that this compound may exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential for broader pharmaceutical applications.

Biological Research

- Pharmacological Studies : Ongoing research investigates its effects on various biological systems, focusing on its role as a phosphodiesterase inhibitor, which may have implications in treating cardiovascular diseases .

- Hypolipidemic Agent : Emerging studies indicate that it may act as a hypolipidemic agent, potentially aiding in lipid regulation and cardiovascular health .

Chemical Synthesis

- Used as a precursor for synthesizing various pyrazole derivatives, which are important in developing new drugs and agrochemicals .

- Facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups into organic molecules, thus expanding its utility in synthetic organic chemistry.

Pharmaceutical Manufacturing

- The compound is utilized extensively in the pharmaceutical industry for producing various medications beyond Sildenafil, including potential new therapeutic agents targeting different diseases .

Chemical Intermediates

- It serves as a versatile intermediate for synthesizing other complex organic compounds, contributing to advancements in both medicinal and agricultural chemistry .

Mecanismo De Acción

The mechanism of action of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride involves its role as a possible inhibitor of phosphodiesterase 1. This enzyme is involved in the regulation of intracellular levels of cyclic nucleotides, which play a crucial role in various physiological processes. By inhibiting phosphodiesterase 1, this compound can affect the levels of cyclic nucleotides and thereby influence cellular functions .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Amino-2-methyl-5-propyl-2H-pyrazole-3-carboxamide Hydrochloride

- 1H-Pyrazole-5-carboxamide, 4-amino-1-methyl-3-propyl-, hydrochloride (1:1)

Uniqueness

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its role as an impurity in the synthesis of Sildenafil and its potential as a phosphodiesterase 1 inhibitor further distinguish it from other similar compounds .

Actividad Biológica

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride (CAS Number: 247584-10-7) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its molecular formula and molecular weight of 218.68 g/mol. Its unique structure contributes to various biological interactions, making it a subject of interest for drug development.

| Property | Details |

|---|---|

| Molecular Formula | C8H15ClN4O |

| Molecular Weight | 218.68 g/mol |

| CAS Number | 247584-10-7 |

| Melting Point | 98-101°C |

| Physical Form | White to yellow powder |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular pathways. Research indicates that pyrazole derivatives can exhibit anti-inflammatory, analgesic, and anticancer properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines, including:

- MCF7 (breast cancer)

- A549 (lung cancer)

- HCT116 (colon cancer)

Case Studies

- Cytotoxicity against MCF7 Cells : A study demonstrated that pyrazole derivatives had GI50 values indicating effective growth inhibition at concentrations as low as 3.79 µM .

- Inhibition of A549 Cell Growth : Another study reported that specific pyrazole derivatives exhibited IC50 values around 26 µM against A549 cells, showcasing their potential in lung cancer treatment .

- Mechanistic Insights : The compound's mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, which is crucial for its anticancer efficacy .

Pharmacological Effects

The compound has been investigated for various pharmacological effects beyond anticancer activity:

- Anti-inflammatory Properties : Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, leading to reduced inflammation.

- Analgesic Effects : Some studies suggest that these compounds may also possess analgesic properties similar to non-steroidal anti-inflammatory drugs (NSAIDs).

Toxicological Profile

The safety and toxicity of this compound have been evaluated in preclinical studies. It is essential to determine the therapeutic index and potential side effects before clinical application.

Propiedades

IUPAC Name |

4-amino-2-methyl-5-propylpyrazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O.ClH/c1-3-4-5-6(9)7(8(10)13)12(2)11-5;/h3-4,9H2,1-2H3,(H2,10,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWAOVUDRQJPVDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=C1N)C(=O)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436908 | |

| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1688656-88-3, 247584-10-7 | |

| Record name | 1H-Pyrazole-5-carboxamide, 4-amino-1-methyl-3-propyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1688656-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247584-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-5-carboxamide,4-amino-1-methyl-3-propyl-, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.